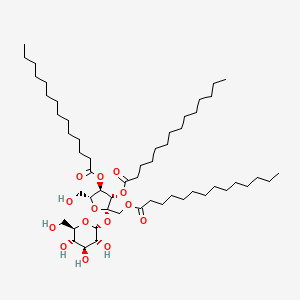

Sucrose trimyristate

Description

Properties

CAS No. |

29063-61-4 |

|---|---|

Molecular Formula |

C54H100O14 |

Molecular Weight |

973.4 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-5-(hydroxymethyl)-3,4-di(tetradecanoyloxy)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate |

InChI |

InChI=1S/C54H100O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-45(57)63-42-54(68-53-50(62)49(61)48(60)43(40-55)64-53)52(66-47(59)39-36-33-30-27-24-21-18-15-12-9-6-3)51(44(41-56)67-54)65-46(58)38-35-32-29-26-23-20-17-14-11-8-5-2/h43-44,48-53,55-56,60-62H,4-42H2,1-3H3/t43-,44-,48-,49+,50-,51-,52+,53-,54+/m1/s1 |

InChI Key |

FUAVHLIMXAIRGA-AFRRYHNSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Advanced Characterization Techniques for Sucrose Trimyristate and Ester Mixtures

Chromatographic Separation and Quantification Methods

Chromatography is the cornerstone for resolving the complex mixtures in which sucrose (B13894) trimyristate is found. The choice of technique depends on the specific analytical goal, whether it is purity assessment, compositional profiling, or isomer separation.

High-Performance Liquid Chromatography (HPLC) is a widely employed method for the separation and quantification of sucrose esters based on their degree of esterification. Since sucrose esters lack a strong UV-Vis chromophore, conventional UV detectors are unsuitable. Instead, universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are required.

The most common approach is Reversed-Phase HPLC (RP-HPLC). In this mode, separation occurs based on the hydrophobicity of the molecules. Sucrose esters with a higher degree of fatty acid substitution (e.g., triesters and tetraesters) are more nonpolar and thus exhibit longer retention times on a nonpolar stationary phase (like C8 or C18) compared to less substituted esters (mono- and diesters). A gradient elution system, typically involving a mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol), is used to effectively resolve the full range of esters present in a sample. This method allows for the quantitative determination of the relative content of mono-, di-, tri-, and higher esters in a given mixture. For instance, a well-resolved chromatogram can provide distinct peak groups for each degree of substitution, enabling the quantification of the sucrose trimyristate fraction.

| Degree of Esterification | Compound Class | Relative Polarity | Typical RP-HPLC Elution Order |

|---|---|---|---|

| 1 | Sucrose Monomyristate | High | First to Elute |

| 2 | Sucrose Dimyristate | Medium | Intermediate Elution |

| 3 | This compound | Low | Late Elution |

| 4+ | Sucrose Poly-esters | Very Low | Last to Elute |

Gas Chromatography (GC) is a high-resolution technique, but its application to sucrose esters is not direct. Sucrose and its esters are non-volatile and thermally labile, decomposing at the high temperatures required for GC analysis. Therefore, a chemical derivatization step is mandatory to increase their volatility and thermal stability.

The most common derivatization method is silylation, where the free hydroxyl groups on the sucrose backbone are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). After derivatization, the resulting per-silylated sucrose esters can be analyzed on a high-temperature, nonpolar capillary column (e.g., DB-5ms). The separation in GC is based on boiling point and molecular weight. This method is exceptionally useful for confirming the fatty acid composition of the ester mixture after hydrolysis and subsequent methylation to form fatty acid methyl esters (FAMEs). It can also separate the silylated sucrose esters themselves, providing a detailed profile of the mixture, although isomer resolution can still be challenging.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of sucrose esters, combining the advantages of both HPLC and GC. It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, often modified with a small amount of a polar solvent like methanol (B129727).

SFC offers several key advantages for analyzing this compound and related mixtures:

Superior Resolution: The low viscosity and high diffusivity of the supercritical mobile phase allow for higher efficiency and superior resolution of complex mixtures, including the challenging separation of positional isomers, which is often not possible with HPLC.

Speed: Analyses are typically much faster than conventional HPLC methods.

MS Compatibility: SFC is seamlessly compatible with mass spectrometry detectors (SFC/MS), particularly with interfaces like Atmospheric Pressure Chemical Ionization (APCI), enabling simultaneous separation and identification. This synergy provides unambiguous identification of peaks corresponding to specific degrees of esterification and isomerism.

Spectroscopic Identification and Structural Elucidation

While chromatography separates the components, spectroscopy is essential for their definitive identification and detailed structural characterization.

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of sucrose esters, thereby confirming their degree of substitution.

SFC/MS: As mentioned, the coupling of SFC with MS (often using APCI) allows for the on-line identification of separated components. The mass spectrum for a specific chromatographic peak will show a molecular ion or, more commonly, an adduct ion (e.g., [M+H]⁺ or [M+NH₄]⁺). The mass-to-charge ratio (m/z) of this ion directly confirms the molecular weight and thus the number of myristate chains attached to the sucrose molecule. For example, the ammonium (B1175870) adduct [M+NH₄]⁺ of this compound (C₅₄H₉₈O₁₄) would be expected at an m/z of 996.7.

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is a soft ionization technique ideal for analyzing intact, large, non-volatile molecules. A sample is co-crystallized with a matrix and irradiated with a laser, causing desorption and ionization with minimal fragmentation. This provides a rapid and accurate profile of the entire ester distribution in a mixture. Each peak in the MALDI spectrum corresponds to a specific degree of esterification, typically observed as a sodium adduct [M+Na]⁺.

| Sucrose Ester | Chemical Formula | Theoretical m/z [M+Na]⁺ |

|---|---|---|

| Sucrose Monomyristate | C₂₆H₄₈O₁₂ | 575.30 |

| Sucrose Dimyristate | C₄₀H₇₄O₁₃ | 785.50 |

| This compound | C₅₄H₉₈O₁₄ | 995.69 |

| Sucrose Tetramyristate | C₆₈H₁₂₂O₁₅ | 1205.88 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of sucrose esters, including the precise determination of the esterification positions (positional isomerism).

¹H NMR: The proton NMR spectrum provides key structural information. Signals characteristic of the myristate chains include a triplet for the terminal methyl group (–CH₃) around 0.88 ppm, a large multiplet for the bulk methylene (B1212753) groups (–(CH₂)₁₀–) around 1.25 ppm, and a triplet for the α-methylene protons (–CH₂–COO–) adjacent to the carbonyl group, typically found around 2.3-2.5 ppm. The protons on the sucrose backbone appear in a complex region between 3.5 and 5.5 ppm. Crucially, when a hydroxyl group on the sucrose ring is esterified, the proton attached to that same carbon (H-C-OH → H-C-O-ester) experiences a significant downfield shift (Δδ ≈ 1.0-1.5 ppm) due to the deshielding effect of the ester group. This shift is a primary indicator of the acylation site.

¹³C NMR: The carbon-13 NMR spectrum is even more informative for identifying the exact location of the ester groups. The ester carbonyl carbon (C=O) gives a characteristic signal around 172-174 ppm. Upon esterification, the sucrose carbon atom directly attached to the ester oxygen (C-O-ester) undergoes a distinct downfield shift (the α-effect), while the adjacent carbon atoms experience a smaller upfield shift (the β-effect). By comparing the ¹³C NMR spectrum of a sucrose ester fraction like this compound to that of unsubstituted sucrose and using 2D NMR techniques (like HSQC and HMBC), chemists can precisely assign each signal and determine which of the eight hydroxyl groups have been esterified. For instance, esterification at the primary C-6 position shifts its signal from ~62 ppm to ~64 ppm, whereas esterification at C-6' shifts its signal from ~63 ppm to ~65 ppm.

| Sucrose Carbon Position | Typical Chemical Shift (ppm) in Unsubstituted Sucrose | Typical Chemical Shift (ppm) after Esterification | Observed Shift (α-effect) |

|---|---|---|---|

| C-6 | ~62.1 | ~64.0 | Downfield |

| C-1' | ~61.2 | ~63.5 | Downfield |

| C-6' | ~63.0 | ~65.2 | Downfield |

| C-2 | ~73.4 | ~71.5 | Upfield (β-effect from C-1' esterification) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the chemical structure of compounds like sucrose esters can be confirmed.

In the analysis of sucrose esters, the FTIR spectra reveal characteristic bands that confirm the esterification of sucrose. A key indicator is the appearance of a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically observed in the region of 1720 cm⁻¹ to 1734 cm⁻¹. uctm.edu For instance, studies on enzymatically synthesized sucrose esters have identified a prominent C=O peak at 1708 cm⁻¹, confirming the formation of the ester bond. e3s-conferences.org This is further supported by the presence of a C-O stretching vibration, also indicative of the ester linkage. e3s-conferences.org

The spectra of sucrose esters also retain features of the original sucrose molecule, such as a broad band around 3300 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl (–OH) groups. uctm.edu The complexity and broadness of this band are due to extensive intermolecular and intramolecular hydrogen bonding. uctm.edu Additionally, the stretching vibrations of the furanose ring structure (C–C, C–O, C–O–C) are typically observed between 1000 cm⁻¹ and 1200 cm⁻¹. uctm.edu The successful synthesis of sucrose esters is thus confirmed by the presence of the characteristic ester carbonyl peak alongside the retained hydroxyl and ring vibrations of the sucrose backbone. uctm.eduekb.eg

Table 1: Characteristic FTIR Absorption Bands for Sucrose Esters

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| O-H | Stretching | ~3300 | uctm.edu |

| C=O (Ester) | Stretching | 1708 - 1734 | uctm.edue3s-conferences.org |

| C-O-C, C-O | Stretching | 1000 - 1200 | uctm.edu |

Techniques for Assessing Supramolecular Assembly and Interfacial Behavior

Beyond the molecular level, understanding how sucrose ester molecules organize themselves in solution and at interfaces is critical. Techniques that probe these supramolecular structures and interfacial properties provide invaluable insights into their functionality as emulsifiers and stabilizers.

Fluorescence spectroscopy is a highly sensitive method used to study the formation and properties of micelles, which are aggregates formed by surfactant molecules like sucrose esters in a solution. acs.org This technique often employs fluorescent probes, such as pyrene (B120774) and Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene), whose spectral properties are sensitive to the polarity of their microenvironment. uchile.clmdpi.com

One of the key parameters determined using fluorescence is the critical micelle concentration (CMC), which is the minimum surfactant concentration at which micelles begin to form. acs.org When a hydrophobic probe like pyrene is used, its fluorescence emission spectrum changes as it partitions from the polar aqueous environment into the nonpolar core of the newly formed micelles. mdpi.com This change, often observed as a shift in the intensity ratio of certain vibronic peaks, is plotted against the surfactant concentration, with the inflection point indicating the CMC. mdpi.com Similarly, Laurdan is highly fluorescent when integrated into a micelle but non-fluorescent in aqueous media, making it an excellent probe for micelle formation. nih.govplos.org

Fluorescence Correlation Spectroscopy (FCS) is another powerful fluorescence-based technique that can be used to determine the size and aggregation number of micelles. plos.orgnih.gov By analyzing the fluctuations in fluorescence intensity as fluorescently labeled micelles diffuse through a small observation volume, their translational diffusion coefficient can be calculated. nih.gov This, in turn, allows for the determination of the hydrodynamic radius of the micelles. nih.govplos.org Studies have shown a linear correlation between the length of the fatty acid tail of sucrose monoesters and the hydrodynamic radius of the resulting micelles. nih.gov

Table 2: Critical Micelle Concentration (CMC) for Various Sucrose Esters

| Sucrose Ester | CMC (mM) | Method |

| Sucrose C10 Monoester | ~1.5 - 4 | Various arxiv.org |

| Sucrose C12 Monoester | ~0.3 | Various arxiv.org |

| Sucrose C14 Monoester | ~0.02 | Various arxiv.org |

| Sucrose C16 Monoester | ~0.02 | Various arxiv.org |

| Sucrose C18 Monoester | ≤ 0.01 | Various arxiv.org |

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. colostate.edu For systems containing sucrose esters, which are non-ionic surfactants, one might expect a neutral surface charge. However, studies have consistently reported significant negative zeta potentials for sucrose ester dispersions in aqueous media. uni-sofia.bgmdpi.com

The origin of this negative charge is thought to be the preferential adsorption of hydroxyl ions (OH⁻) from the water onto the surface of the sucrose ester aggregates or particles. uni-sofia.bg The magnitude of the zeta potential is crucial for stability; a value more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability due to strong electrostatic repulsion between particles, which prevents aggregation and flocculation. cd-bioparticles.com

Zeta potential measurements are typically performed using a technique called electrophoretic light scattering (ELS). An electric field is applied across the dispersion, causing the charged particles to move towards the oppositely charged electrode. The velocity of this movement, known as the electrophoretic mobility, is measured and then used to calculate the zeta potential. The pH of the dispersion can significantly influence the zeta potential. sci-hub.se For sucrose ester systems, a decrease in pH can lead to a less negative zeta potential, potentially leading to instability and aggregation around the isoelectric point, where the net charge is zero. uni-sofia.bg For instance, one study found that sucrose stearate-stabilized emulsions showed a decrease in the magnitude of their negative zeta potential during the acidic gastric phase of simulated digestion. mdpi.com

Table 3: Zeta Potential of Sucrose Ester Stabilized Systems

| System | Zeta Potential (mV) | Reference |

| 2 wt.% S970 Sucrose Stearate (B1226849) Dispersion | ≈ -55 ± 5 | uni-sofia.bg |

| S-570 Sucrose Ester Vesicles | -79.80 ± 25.31 | conicet.gov.ar |

| S-770 Sucrose Ester Vesicles | -53.05 ± 4.03 | conicet.gov.ar |

| Avocado Oil Nanoemulsion with Sucrose Stearate | < -30 | japsonline.com |

| Bamboo Shoot Dietary Fiber with 5 g/L Sucrose Ester | 53.6 | nih.gov |

Supramolecular Assembly and Interfacial Phenomena of Sucrose Trimyristate

Formation of Micellar Aggregates and Other Ordered Structures in Solution

Sucrose (B13894) esters, as amphiphilic molecules, spontaneously self-assemble in solution to form a variety of ordered supramolecular structures, including micelles, vesicles, and lamellar phases. arxiv.orgresearchgate.net The formation of these aggregates occurs above a specific concentration known as the critical micelle concentration (CMC). For non-ionic surfactants like sucrose esters, CMC values are typically in the range of 10⁻⁴ to 10⁻³ M. mpg.de

The specific structure that forms is largely dictated by the molecular geometry, often described by the critical packing parameter. This parameter relates the volume of the hydrophobic tail to the area of the hydrophilic head group. researchgate.net For sucrose esters, the bulky sucrose head and the number and length of the fatty acid tails determine the final assembled structure. uchile.cl

Research on various sucrose esters indicates that those with a lower degree of esterification (monoesters) tend to form micelles in aqueous solutions. In contrast, more lipophilic variants, such as di- and triesters like sucrose trimyristate, are more likely to form different structures. arxiv.org For instance, studies on sucrose ester mixtures suggest that an increase in di- and higher esters, which makes the surfactant more hydrophobic, can lead to the formation of structures like lamellar phases or vesicles instead of simple spherical micelles. arxiv.orgresearchgate.net Low HLB esters are associated with cubic structures, while high HLB esters tend to form lamellar packing arrangements. researchgate.net

Influence of Degree of Esterification and Fatty Acid Chain Length on Self-Assembly Characteristics

The self-assembly of sucrose esters is critically dependent on both the degree of esterification (the number of fatty acid chains per sucrose molecule) and the length of those alkyl chains. arxiv.orgnih.gov

Degree of Esterification: The degree of esterification directly controls the hydrophilic-lipophilic balance (HLB) of the molecule. arxiv.org this compound, having three fatty acid chains, has significantly fewer free hydroxyl groups on the sucrose head compared to a monoester. This makes it substantially more lipophilic (lower HLB). An increase in the concentration of di- and triesters leads to more hydrophobic emulsifiers. arxiv.org This change in HLB dramatically affects self-assembly. For example, a minimal increase in the content of di- and tri-esters in a sucrose laurate mixture (C12) was shown to cause an abrupt change in the solution's cloud point temperature, dropping from over 100°C to below 25°C, indicating a significant shift in aggregation behavior. arxiv.org

Fatty Acid Chain Length: The length of the fatty acid tail also plays a crucial role. For a given degree of esterification, increasing the chain length enhances the hydrophobicity of the molecule. researchgate.net This directly impacts properties like the CMC and the thermal characteristics of the assembled structures. Studies on pure sucrose monoesters have shown a clear linear relationship between the CMC and the length of the alkyl chain. uchile.cl Similarly, the phase transition temperatures of solid sucrose esters are influenced by the fatty acid chain length.

The table below, based on data for sucrose monoester (6-SE) and diester isomers, illustrates the effect of chain length and esterification on thermal properties.

| Compound Type | Fatty Acid Chain | Phase Transition Temp. (°C) | Key Observation |

| Monoester (6-SE) | Lauroyl (C12) | 65.8 | Phase transition temperature is highly dependent on chain length for monoesters. arxiv.org |

| Monoester (6-SE) | Palmitoyl (C16) | 72.4 | An increase of 4 carbons in the chain length increases the transition temperature by 6.6°C. arxiv.org |

| Diester | C12/C14 mix | ~150 | The specific temperature of phase transition does not depend significantly on the chain length for diesters. arxiv.org |

For materials with two saturated aliphatic chains, thermotropic lamellar smectic A phases have been observed. researchgate.net This suggests that this compound, with its multiple long chains, would likely form highly ordered, lamellar, or other complex phases rather than simple micelles in solution. arxiv.orgresearchgate.net

Mechanisms of Interfacial Activity and Emulsification Capabilities

The primary function of this compound as an emulsifier stems from its amphipathic nature, possessing a polar sucrose head and nonpolar myristate tails. wikipedia.org This structure allows it to adsorb at oil-water interfaces, reducing the interfacial tension and facilitating the dispersion of one liquid phase into another. sci-hub.st

The mechanism of emulsification involves several key processes:

Reduction of Interfacial Tension: The surfactant molecules orient themselves at the interface, with the hydrophilic sucrose head in the aqueous phase and the lipophilic fatty acid tails in the oil phase. This arrangement disrupts the cohesive energy between the molecules of each phase, lowering the free energy required to create a larger interfacial area and thus stabilizing the emulsion.

Formation of a Protective Interfacial Film: The adsorbed layer of sucrose ester molecules creates a physical barrier around the dispersed droplets. sci-hub.st This film prevents the droplets from coalescing. For proteins, it has been shown that a viscoelastic adsorbed layer is a key stabilization mechanism, a principle that also applies to other surface-active agents. sci-hub.st

Steric and Electrostatic Stabilization: The bulky sucrose head groups provide steric hindrance, a repulsive force that keeps droplets separated. Although non-ionic, the orientation and hydration of the sucrose moieties at the interface can create a stabilizing effect.

The emulsifying behavior is strongly linked to the HLB value. Sucrose esters with low HLB values (3.5-6.0), such as triesters, are more lipophilic and act as water-in-oil (W/O) emulsifiers. wikipedia.org In contrast, high HLB sucrose esters (8-18), typically monoesters, are more hydrophilic and function as oil-in-water (O/W) emulsifiers. wikipedia.org Therefore, this compound is expected to be an effective emulsifier for W/O systems. The process can be driven by mechanisms such as interfacial turbulence and "diffusion and stranding," where the surfactant moves from one phase to another, creating instability that leads to droplet formation. nih.gov

Role of Hydrogen Bonding Interactions in Sucrose Ester Systems

Hydrogen bonding is a critical factor governing the structure and properties of sucrose ester assemblies. wikipedia.orgplos.org The sucrose molecule has eight hydroxyl groups, providing numerous sites for hydrogen bond formation. nih.gov

These interactions occur in several ways:

Interactions with Water: The sucrose head is capable of forming extensive hydrogen bonds with surrounding water molecules. plos.org Research indicates that the hydrogen bonds between sucrose moieties and water are stronger or more extensive than those between water molecules themselves. plos.org This leads to a highly structured layer of water at the micelle-water interface, increasing local viscosity and creating an effective barrier. plos.org

Inter-surfactant Interactions: Hydrogen bonds can form between the sucrose head groups of adjacent surfactant molecules within an aggregate. This interaction contributes to the stability and ordering of the supramolecular structure. arxiv.org The presence of substantial ordering in sucrose diester molecules, even in a liquid state at high temperatures, is attributed to hydrogen bonding between the sucrose moieties. arxiv.org

In the case of this compound, the number of available hydroxyl groups for hydrogen bonding is significantly reduced compared to mono- or diesters. This has profound implications. While the fundamental ability to interact with water remains, the extent of the hydrogen-bonding network is altered. This reduced capacity for hydrogen bonding with water, combined with the increased hydrophobic character from the three myristate chains, reinforces its lipophilic nature and its tendency to stabilize W/O emulsions. The balance between the residual hydrogen bonding at the sucrose head and the van der Waals interactions between the alkyl tails ultimately defines the packing and stability of the supramolecular assemblies it forms. taylorandfrancis.com

Degradation Pathways and Stability Studies of Sucrose Trimyristate

Hydrolytic Degradation Mechanisms (Acidic and Enzymatic)

The hydrolysis of sucrose (B13894) esters like sucrose trimyristate can occur under both acidic and enzymatic conditions, though the specific bonds targeted differ.

Acidic Hydrolysis: Under acidic conditions (pH below 4), the glycosidic bond of the sucrose moiety is preferentially hydrolyzed. nih.govjst.go.jpwikipedia.org This reaction breaks the sucrose molecule down into its constituent monosaccharides, glucose and fructose (B13574). sci-hub.sedoubtnut.comwikipedia.org The stability of sucrose esters in acidic environments is generally lower than in neutral or slightly alkaline conditions. nih.gov For instance, studies on sucrose monoesters have shown that at a pH of 2.1 to 3.0 and a temperature of 100°C, significant hydrolysis occurs. fao.org The hydrolysis of the glycosidic bond under acidic conditions follows first-order kinetics. nih.govresearchgate.net The rate of this degradation is influenced by factors such as pH and temperature. nih.gov In fact, sucrose degrades much more readily in acidic solutions compared to alkaline ones. youtube.com

Enzymatic Hydrolysis: Enzymatic hydrolysis of sucrose esters is primarily carried out by lipases and esterases, which target the ester bonds. nih.govcapes.gov.br This process releases the fatty acids (in this case, myristic acid) and sucrose. nih.gov Lipases, such as those from Thermomyces lanuginosa and Candida rugosa, have been shown to effectively hydrolyze sucrose esters. nih.govui.ac.id The efficiency of enzymatic hydrolysis can be influenced by several factors, including the enzyme source, temperature, and the presence of organic solvents. researchgate.netatlantis-press.com Unlike acidic hydrolysis, enzymatic hydrolysis offers a more specific and milder method for breaking down sucrose esters. mdpi.comscirp.org It is a preferred method in many applications due to higher conversion efficiency and the formation of fewer by-products. mdpi.com

Interactive Data Table: Comparison of Hydrolytic Degradation

| Condition | Primary Bond Cleaved | Primary Products | Key Factors Influencing Rate |

| Acidic (pH < 4) | Glycosidic bond | Glucose, Fructose, this compound | pH, Temperature |

| Enzymatic | Ester bonds | Sucrose, Myristic Acid | Enzyme type, Temperature, Substrate concentration |

Alkaline Decomposition Processes and Associated By-product Formation

In alkaline conditions (pH above 8), sucrose esters undergo saponification, which is the hydrolysis of the ester bond. wikipedia.orgchemguide.co.uk This reaction yields sucrose and the salt of the fatty acid (myristate). wikipedia.org The rate of alkaline hydrolysis is dependent on the pH and temperature. nih.gov

Under highly alkaline conditions and elevated temperatures, sucrose itself can degrade, leading to the formation of various by-products. researchgate.net While sucrose is relatively stable in alkaline solutions compared to acidic ones, at high pH and temperature, it can decompose to form organic acids, including lactic acid. youtube.comresearchgate.net The degradation of the resulting monosaccharides (glucose and fructose) under alkaline conditions can produce a complex mixture of compounds, such as formic acid, acetic acid, and glycolic acid. aidic.itnih.govmdpi.com

Interactive Data Table: Alkaline Decomposition Products

| Reactant | Condition | Primary Reaction | Major Products | Potential By-products (from sucrose degradation) |

| This compound | Alkaline (pH > 8) | Saponification (Ester Hydrolysis) | Sucrose, Sodium/Potassium Myristate | Lactic acid, Formic acid, Acetic acid |

Factors Influencing Degradation Kinetics in Sucrose Ester Systems

The rate of degradation of sucrose esters like this compound is influenced by a number of factors:

pH: Sucrose esters exhibit maximum stability in a pH range of 4 to 8. wikipedia.org Outside of this range, both acidic and alkaline hydrolysis rates increase significantly. nih.govjst.go.jp

Temperature: Higher temperatures generally accelerate the rate of both acidic and alkaline hydrolysis. nih.govresearchgate.net Thermal degradation can also occur at very high temperatures, typically above 180°C.

Degree of Esterification: A higher degree of esterification can create steric hindrance, which may inhibit hydrolysis. researchgate.netmdpi.com This means that sucrose polyesters can be more resistant to degradation than monoesters. mdpi.com

Concentration: The concentration of the sucrose ester can affect degradation kinetics. Above the critical micelle concentration, the formation of micelles can protect the ester from hydrolysis. fao.org

Presence of Catalysts: The presence of residual catalysts from the synthesis process can potentially alter the stability and degradation of the sucrose ester.

Acyl Migration within Sucrose Ester Structures

Acyl migration is an intramolecular process where an acyl group (like a myristoyl group) moves from one hydroxyl group to another on the sucrose molecule. sci-hub.seresearchgate.net This phenomenon is particularly common in partially acylated carbohydrates and can occur during synthesis, purification, and storage. doria.finih.gov

The migration is typically base-catalyzed and proceeds through the formation of a cyclic orthoester intermediate. doria.fi The rate of migration is influenced by pH, with an increase in pH leading to an exponential increase in the migration rate. doria.fi In sucrose esters, acyl migration can occur between adjacent hydroxyl groups, for example, from the 2-O to the 3-O position or from the 3-O to the 6-O position. sci-hub.seresearchgate.net The presence of water can catalyze the migration of the ester from the 3-O to the 6-O position in a basic organic medium. researchgate.net This isomerization can lead to a mixture of different regioisomers, complicating the composition of the final product. sci-hub.seresearchgate.net

Enzyme-Mediated Sucrose Degradation in Broader Biological Contexts (General Sucrose Hydrolysis)

In a broader biological context, the degradation of the sucrose molecule itself is a fundamental process. The primary enzymes responsible for sucrose hydrolysis in plants and many microorganisms are invertase and sucrose synthase. rseco.orgconicet.gov.ar

Invertase: This enzyme catalyzes the irreversible hydrolysis of sucrose into its monosaccharide components, glucose and fructose. wikipedia.orgrseco.orgresearchgate.net There are different types of invertases, such as acid and neutral invertases, which have optimal activity at different pH levels. rseco.org Invertase is widely used in the food industry to produce invert sugar, which is sweeter and less prone to crystallization than sucrose. scirp.orginfinitabiotech.com

Sucrose Synthase: This enzyme catalyzes the reversible cleavage of sucrose in the presence of a nucleoside diphosphate (B83284) (like UDP) to yield fructose and a sugar-nucleotide (like UDP-glucose). rseco.org UDP-glucose is a key precursor for the biosynthesis of various polysaccharides, including starch and cellulose. rseco.org

In the context of digestion, ingested sucrose esters are largely hydrolyzed in the gastrointestinal tract. europa.eu Lipases break down the ester bonds, releasing sucrose and fatty acids. The released sucrose is then hydrolyzed by enzymes like sucrase (an invertase) in the small intestine into glucose and fructose, which are then absorbed. wikipedia.orgeuropa.eu

Advanced Applications and Material Science Contributions of Sucrose Trimyristate

Integration in Bio-based Material Development

The quest for sustainable alternatives to petroleum-based products has driven research into renewable resources like vegetable oils and sugars. Sucrose (B13894) esters, including sucrose trimyristate, serve as versatile platforms for creating high-performance, bio-based materials.

Derivatization to Epoxidized Sucrose Esters for Novel Epoxy Resins

A significant advancement in bio-based materials involves the chemical modification of sucrose esters of fatty acids (SEFAs) to create novel epoxy resins. rsc.org This process involves the epoxidation of the sucrose ester, where the double bonds present in the fatty acid chains are converted into epoxide groups.

The synthesis is typically achieved through a reaction with peracetic acid, which can be generated in-situ from hydrogen peroxide and acetic acid, using an ion-exchange resin as a catalyst. rsc.org This method has demonstrated high efficiency, with the conversion of double bonds to epoxides exceeding 99%. rsc.org The resulting products, known as epoxidized sucrose esters of fatty acids (ESEFAs), are characterized as high-functionality bio-based epoxy compounds. rsc.orgsemanticscholar.org Each ESEFA molecule possesses a high number of epoxy groups (ranging from 8 to 15), a compact molecular structure, and high density, making them promising precursors for new types of polymers. rsc.org

Applications in Thermosetting Polymers and Advanced Chemical Derivatization

The high epoxy functionality of ESEFAs makes them exceptionally suitable for creating thermosetting polymers. Thermosets are polymers that are irreversibly cured to form a rigid, three-dimensional network. When ESEFAs are cross-linked, for instance with a liquid cycloaliphatic anhydride, they form polyester (B1180765) thermosets. semanticscholar.org These resulting bio-based materials exhibit impressive physical properties, including high modulus, hardness, and ductility, while maintaining a significant bio-based content of over 50%. semanticscholar.orgndsuresearchfoundation.org

The versatility of ESEFAs extends beyond epoxy-anhydride thermosets. The rigid sucrose core and the multiple fatty acid arms allow for rapid gelation and the achievement of a high cross-link density. ndsuresearchfoundation.org Furthermore, the epoxide groups on the ESEFA molecule can serve as sites for further chemical derivatization, leading to a wide array of functional polymers such as methacrylates, acrylates, and polyols. ndsuresearchfoundation.org For example, methacrylated epoxidized sucrose soyate (MAESS) has been synthesized and used with styrene (B11656) as a reactive diluent to produce advanced biocomposites with excellent mechanical properties for a variety of applications. cnrs.fr

| Property | Description | Source(s) |

| Bio-based Content | Can exceed 50% in the final thermoset material. | ndsuresearchfoundation.org |

| Mechanical Properties | High modulus, hard, and ductile materials. | semanticscholar.orgndsuresearchfoundation.org |

| Appearance | Formulations can be colorless and transparent. | ndsuresearchfoundation.org |

| Cross-linking | High functionality allows for high cross-link density and rapid gelation. | ndsuresearchfoundation.org |

| Versatility | Can be derivatized into methacrylates, acrylates, and polyols for diverse polymer applications. | ndsuresearchfoundation.orgcnrs.fr |

| Environmental Profile | Can be used to create biodegradable and VOC-free thermosets using natural acid cross-linkers. | ndsuresearchfoundation.org |

Strategies in Controlled Release Systems and Biocompatible Formulations

The amphiphilic nature and biocompatibility of sucrose esters make them valuable components in systems designed for the controlled delivery of active compounds and in environmental applications.

Incorporation into Solid Lipid Microparticles (SLMs) for Encapsulation Research

Solid lipid microparticles (SLMs) are advanced delivery systems that encapsulate active ingredients within a solid lipid matrix, offering advantages like improved stability and controlled release. nih.govresearchgate.net Sucrose esters have proven to be effective stabilizers and emulsifiers in the formulation of SLMs and related nanostructures like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). nih.gov

In research, various sucrose esters have been screened to identify the most suitable stabilizer for these lipid-based carriers. nih.gov For instance, in the development of clotrimazole-loaded nanoparticles, a specific sucrose ester (D-1216) was found to be highly suitable for producing stable SLNs and NLCs. nih.gov While the solid matrix itself is often a triglyceride, such as glyceryl trimyristate, the sucrose ester plays a critical role in stabilizing the particle suspension. nih.govacs.org The use of trimyristin-based lipids as the core matrix has been shown to offer good protection for encapsulated proteins, such as catalase, particularly for oral delivery applications. acs.org The combination of a trimyristate lipid core and a sucrose ester stabilizer allows for the creation of effective controlled-release carriers. nih.govacs.org

| Component | Role in Formulation | Key Findings | Source(s) |

| Sucrose Ester | Stabilizer / Emulsifier | Found to be highly suitable for producing stable nanoparticles with high drug encapsulation efficiency. | nih.gov |

| Glyceryl Trimyristate | Solid Lipid Matrix | Provides a solid core for encapsulation, offering protection to the active ingredient and enabling controlled release. | acs.org |

| Active Ingredient | Encapsulated Substance | Successfully encapsulated model drugs (Clotrimazole) and proteins (Catalase) for controlled delivery studies. | nih.govacs.org |

Elucidation of Mass Transport Mechanisms in Lipid-Based Implants

Understanding the mechanisms that govern the release of active substances from implantable devices is crucial for designing effective long-term therapies. Studies have utilized trimyristate-based lipids to investigate these mass transport phenomena. nih.govkinampark.com In one such study, cylindrical implants were prepared by compressing glycerol-trimyristate with model drugs to analyze the release kinetics. nih.govkinampark.com

The research revealed that the release mechanism is highly dependent on the specific lipid matrix and the encapsulated drug. For example, when the model dye pyranine (B1669890) was encapsulated in glycerol-trimyristate, the release was not purely diffusion-controlled; other mass transport phenomena played a significant role. nih.govkinampark.com This contrasts with other lipids like glycerol-trilaurate, where release was governed by diffusion. nih.govkinampark.com These findings underscore that the choice of lipid, such as a trimyristate, significantly affects the underlying release mechanisms from lipid-based implants, a critical factor in developing predictable controlled-release systems. nih.gov

Application in Surfactant-Enhanced Remediation Technologies for Environmental Systems

Surfactant-enhanced remediation (SER) is an environmental technology that uses surfactants to improve the cleanup of soils and water contaminated with organic pollutants. researchgate.netnih.gov Surfactants, which are amphiphilic molecules, work by reducing surface and interfacial tension, thereby increasing the solubility and mobility of otherwise hydrophobic contaminants. mdpi.com

Mechanistic Interactions with Biological Systems (excluding clinical outcomes)

This compound, a triester of sucrose and myristic acid, demonstrates significant interactions with biological systems at a molecular level. These interactions are fundamental to its application in various fields, influencing the physical properties of lipid-based systems and exhibiting antimicrobial effects. This section explores the mechanistic underpinnings of these phenomena, focusing on the modulation of triglyceride crystallization and the mechanisms of its antimicrobial activity.

Modulation of Triglyceride Crystallization Phenomena

Sucrose esters, including those with myristic acid, are known to influence the crystallization behavior of triglycerides, which is a critical factor in the texture and stability of many food and pharmaceutical products. While specific research on this compound is limited, the behavior of other sucrose esters provides a strong framework for understanding its likely mechanisms of action. The introduction of sucrose esters into a triglyceride matrix can affect nucleation, crystal growth, and polymorphic transformations.

The primary mechanism by which sucrose esters modulate triglyceride crystallization is through their amphiphilic nature. The sucrose head is hydrophilic, while the fatty acid tails are lipophilic. This structure allows them to orient at the interface between the liquid oil and the nascent triglyceride crystals. This interfacial positioning can have several consequences:

Heterogeneous Nucleation: Sucrose esters can act as templates for the initial formation of triglyceride crystals, a process known as heterogeneous nucleation. This can lead to a larger number of smaller crystals, resulting in a finer and more uniform crystal network.

Inhibition of Crystal Growth: By adsorbing onto the surface of growing triglyceride crystals, the bulky sucrose head of the ester can sterically hinder the addition of more triglyceride molecules. This leads to the formation of smaller, more numerous crystals.

Polymorphic Modulation: Triglycerides can crystallize into several different polymorphic forms (α, β', and β), each with distinct physical properties. Sucrose esters can influence the transition between these forms. nih.gov They have been shown in some systems to stabilize the less stable α and β' forms, preventing or delaying their transformation into the most stable but often less desirable β form. nih.gov This is particularly important in products like chocolate and margarine, where the β' form is preferred for its smooth texture.

The table below summarizes the expected effects of sucrose esters on the crystallization of triglycerides, based on studies of analogous compounds.

| Crystallization Parameter | Effect of Sucrose Ester Addition | Mechanistic Rationale |

| Nucleation Rate | Increased | Acts as a heterogeneous nucleation site, lowering the energy barrier for crystal formation. |

| Crystal Size | Decreased | Steric hindrance from the bulky sucrose head group inhibits further crystal growth. |

| Crystal Network | Finer and more uniform | Promotion of numerous small crystals leads to a more intricate and homogenous network. |

| Polymorphic Transition | Can be delayed or modified | Interference with the crystal packing arrangement can stabilize less stable polymorphs (e.g., β'). nih.gov |

Investigating Mechanisms of Antimicrobial Activity (e.g., Alteration of Cell Membrane Permeability)

Sucrose fatty acid esters, particularly those with medium- to long-chain fatty acids like myristic acid (C14), exhibit significant antimicrobial activity against a range of microorganisms. nih.gov The primary mechanism of this activity is the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death. researchgate.net

The amphiphilic structure of this compound is key to its antimicrobial action. The lipophilic myristic acid chains can intercalate into the lipid bilayer of the bacterial cell membrane. This disrupts the highly ordered structure of the membrane, leading to several detrimental effects:

Increased Membrane Fluidity: The insertion of the fatty acid chains increases the fluidity of the cell membrane, compromising its structural integrity.

Formation of Pores: The disruption of the lipid bilayer can lead to the formation of pores or channels in the membrane.

Leakage of Intracellular Components: The loss of membrane integrity allows for the leakage of essential intracellular components, such as ions, ATP, and genetic material, which is ultimately lethal to the cell. researchgate.net

The effectiveness of sucrose esters as antimicrobial agents is related to the chain length of their fatty acid moieties. Esters with medium-chain fatty acids, such as lauric (C12) and myristic (C14) acid, have been shown to be particularly effective. nih.gov This is attributed to their optimal balance of hydrophobicity, allowing them to efficiently partition into and disrupt the bacterial cell membrane.

The table below outlines the relationship between the fatty acid chain length of sucrose esters and their antimicrobial efficacy, highlighting the potent activity of the myristate component.

| Fatty Acid Chain Length | Relative Antimicrobial Efficacy | Rationale |

| Short Chain (C8-C10) | Moderate | Sufficiently water-soluble to interact with bacteria, but less disruptive to the lipid bilayer. |

| Medium Chain (C12-C14) | High | Optimal balance of lipophilicity to penetrate the cell membrane and hydrophilicity to interact with the aqueous environment. nih.gov |

| Long Chain (C16-C18) | Lower | Reduced water solubility can limit their ability to reach and interact with bacterial cells. |

Computational and Theoretical Investigations of Sucrose Trimyristate Systems

Molecular Dynamics Simulations for Understanding Self-Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. For sucrose (B13894) esters, MD simulations can elucidate the principles governing their self-assembly into various structures and their behavior at interfaces, such as oil-water or air-water interfaces.

While specific MD studies on sucrose trimyristate are not abundant in publicly accessible literature, the behavior of sucrose fatty acid esters, in general, has been a subject of computational interest. These studies reveal that the degree of esterification and the length of the fatty acid chains are critical determinants of their aggregation behavior. For mono-substituted sucrose esters, the fatty acid chain length influences the transition from columnar liquid-crystalline structures for shorter chains to lamellar phases for longer chains. researchgate.netnih.gov

For a tri-ester like this compound, with three myristic acid chains, a significantly more lipophilic character is expected compared to mono- and di-esters. MD simulations would likely predict that in an aqueous environment, this compound molecules would self-assemble to minimize the contact between their hydrophobic tails and water. This would favor the formation of structures such as inverted micelles or lamellar phases, where the bulky hydrophobic tails are shielded from the aqueous phase. At an oil-water interface, simulations would be expected to show the sucrose headgroup orienting towards the water phase while the myristate tails embed within the oil phase, contributing to the stabilization of emulsions.

Table 1: Predicted Self-Assembly Behavior of Sucrose Esters in Aqueous Solution based on Degree of Substitution

| Degree of Esterification | Predominant Fatty Acid Chain | Expected Self-Assembly Behavior |

| Mono-ester | Lauric Acid | Micelles, Columnar Liquid Crystals |

| Di-ester | Stearic Acid | Lamellar Phases |

| Tri-ester | Myristic Acid | Inverted Micelles, Lamellar Phases |

This table is illustrative and based on general principles of surfactant self-assembly. Specific behaviors can be influenced by factors like temperature and concentration.

Computational Solubility Studies and Phase Behavior Prediction

Predicting the solubility and phase behavior of sucrose esters is crucial for their application in various formulations. Computational methods can estimate solubility in different solvents and predict how molecules will organize themselves under various conditions.

The solubility of sucrose esters is highly dependent on their hydrophilic-lipophilic balance (HLB). With three myristate chains, this compound is expected to have a low HLB value, indicating poor water solubility and good solubility in nonpolar solvents. Computational models can quantify this by calculating parameters like the octanol-water partition coefficient (logP). While specific computational solubility data for this compound is scarce, general models for predicting the solubility of organic molecules can be applied. nih.gov

Phase behavior prediction for this compound would likely indicate a tendency to form solid or liquid crystalline phases at room temperature. The melting point of sucrose esters generally falls between 40 °C and 60 °C, influenced by the fatty acid type and degree of substitution. wikipedia.org Computational approaches can help in constructing phase diagrams that map out the stable phases of this compound as a function of temperature and pressure, or in the presence of other components. For instance, studies on similar tri-saturated triacylglycerols have shown complex eutectic behaviors in binary mixtures, which can be investigated using computational thermodynamics. mdpi.com

Mechanistic Modeling of Reaction Pathways (e.g., Acyl Migration, Degradation)

Sucrose esters can undergo chemical transformations such as acyl migration and hydrolysis, which can impact their functionality and stability. Mechanistic modeling provides a way to understand the pathways of these reactions at an electronic level.

Acyl migration is a well-documented phenomenon in partially acylated carbohydrates, where an acyl group moves from one hydroxyl group to another. nih.gov This process is often base-catalyzed and can be influenced by the presence of water. researchgate.net Computational studies on acyl migration in monosaccharides have demonstrated that the reaction proceeds through an anionic stepwise mechanism. nih.gov For this compound, mechanistic modeling could be used to predict the most likely migration pathways for the myristoyl groups between the different hydroxyl positions on the sucrose backbone. Such models can also help in identifying the most stable isomers. It has been noted that 6-O-acylated sucroses and their 1'-O and 6'-O counterparts are generally the most stable mono-esters. researchgate.net

Degradation pathways, such as hydrolysis of the ester bonds, can also be modeled. These models can predict the rate of hydrolysis under different pH and temperature conditions, providing valuable information for formulation and storage stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property. While often used in drug discovery, QSAR can also be applied to predict the functional properties of food ingredients and cosmetic excipients.

For this compound, QSAR models could be developed to predict properties such as its emulsifying capacity, antimicrobial activity, or its ability to act as a permeation enhancer. cir-safety.org For example, a QSAR model for emulsification could correlate molecular descriptors (e.g., molecular weight, volume, surface area, and electronic properties) of a series of sucrose esters with their experimentally determined emulsifying effectiveness.

Future Directions and Emerging Research Areas

Development of Highly Regioselective and Sustainable Synthesis Methods for Defined Sucrose (B13894) Esters

The synthesis of sucrose esters with a defined degree of substitution, such as sucrose trimyristate, presents a significant challenge due to the eight hydroxyl groups on the sucrose molecule with varying reactivity. sci-hub.se Traditional chemical synthesis methods often result in a complex mixture of mono-, di-, tri-, and higher esters, necessitating extensive and costly purification steps. researchgate.net Future research is therefore heavily focused on developing highly regioselective and sustainable synthesis methods.

Enzymatic synthesis, employing lipases or proteases, is a promising sustainable alternative to chemical methods. nih.govui.ac.ide3s-conferences.org These biocatalysts can exhibit high regioselectivity, preferentially acylating specific hydroxyl groups on the sucrose molecule, which can lead to a higher yield of the desired sucrose triester. sci-hub.senih.gov For instance, studies have shown that enzymes like subtilisin BPN' and Carlsberg preferentially acylate the 1'- and 6-hydroxyl positions of sucrose. nih.gov The choice of solvent and the chain length of the fatty acid can further influence this selectivity. nih.gov

Key areas for future research in the synthesis of this compound include:

Enzyme Engineering: Modifying the active site of lipases and proteases to enhance their selectivity towards the formation of triesters with myristic acid.

Solvent and Reaction Media Innovation: Exploring green solvents, such as ionic liquids and deep eutectic solvents, that can improve the solubility of both sucrose and myristic acid, thereby enhancing reaction efficiency and selectivity. researchgate.net

Process Optimization: Developing continuous flow reactor systems for enzymatic synthesis to improve yield, reduce reaction time, and allow for easier product separation. e3s-conferences.org

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate enzymatic reactions and improve the regioselectivity of this compound synthesis.

A significant hurdle in producing pure this compound is controlling the esterification to exactly three myristic acid molecules at specific positions. The relative reactivity of sucrose's hydroxyl groups generally follows the order: 6 > 6' > 1' > other secondary hydroxyls. Achieving a specific trimer, therefore, requires sophisticated protection-deprotection strategies or highly specific enzymatic catalysts.

Elucidation of Complex Aggregation Structures and Their Dynamic Behavior in Diverse Solvents

Sucrose esters are amphiphilic molecules that can self-assemble into various structures like micelles, vesicles, and lamellar phases in solution. arxiv.orgresearchgate.net The aggregation behavior is highly dependent on the degree of esterification, the length of the fatty acid chains, and the nature of the solvent. arxiv.org this compound, with its three long hydrocarbon chains, is significantly more lipophilic than its monoester counterpart. This increased lipophilicity drastically lowers its hydrophilic-lipophilic balance (HLB) value and its critical micelle concentration (CMC). sci-hub.se

Future research will focus on understanding the complex aggregation of multi-tailed sucrose esters like this compound. Key research questions include:

Characterization of Aggregates: Utilizing advanced techniques like small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM) to determine the precise morphology (e.g., spherical micelles, worm-like micelles, vesicles) of this compound aggregates in various solvents. aip.org

Influence of Solvent: Investigating how the aggregation behavior changes in different solvent systems, including aqueous solutions, organic solvents, and mixed solvent systems. aip.org The interaction between the sucrose headgroup and the solvent, as well as the solvation of the myristate tails, will be crucial factors.

Thermodynamics of Self-Assembly: Determining the thermodynamic parameters of micellization to understand the driving forces behind the self-assembly process. core.ac.uk

Mixed Surfactant Systems: Studying the co-assembly of this compound with other surfactants (e.g., sucrose monoesters, lecithin) to create novel nanostructures with tunable properties. researchgate.net

Interactive Table: General Aggregation Properties of Sucrose Esters

| Property | Description | Expected Trend for this compound |

|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration at which surfactants begin to form micelles. | Significantly lower than corresponding monoesters due to increased hydrophobicity. |

| Hydrophilic-Lipophilic Balance (HLB) | A measure of the degree to which it is hydrophilic or lipophilic. | Low HLB value, indicating high lipophilicity. |

| Aggregation Number | The number of surfactant molecules in a single micelle. | Potentially larger aggregation numbers leading to different micellar shapes. |

| Micelle Morphology | The shape of the self-assembled aggregates (e.g., spherical, cylindrical). | Likely to form more complex structures such as vesicles or inverted micelles in non-polar solvents. |

Advanced Understanding of Interfacial Dynamics at Multiphase Interfaces Relevant to Materials Science

The ability of sucrose esters to adsorb at interfaces and reduce interfacial tension is fundamental to their application as emulsifiers and stabilizers. mdpi.com this compound, with its multiple hydrophobic tails, is expected to exhibit unique interfacial properties. The packing of these molecules at an oil-water or air-water interface will be significantly different from that of single-tailed sucrose monoesters.

Emerging research in this area aims to provide a molecular-level understanding of the interfacial dynamics of sucrose triesters. This includes:

Interfacial Rheology: Studying the viscoelastic properties of this compound films at interfaces to understand their stability and resistance to deformation.

Molecular Packing and Orientation: Using techniques like neutron reflectometry and sum-frequency generation spectroscopy to determine the orientation and conformation of this compound molecules at an interface.

Dynamic Interfacial Tension: Measuring how quickly this compound can lower the interfacial tension, which is crucial for the formation and stabilization of emulsions and foams. mdpi.com

Interaction with Other Molecules: Investigating how this compound interacts with other surface-active molecules at the interface, which is relevant for the formulation of complex systems. plos.org

The presence of three myristate chains could lead to a more densely packed and rigid interfacial film compared to monoesters, potentially offering superior stability for certain emulsion and foam applications.

Exploration of Novel Applications in Sustainable Chemistry and Advanced Biomaterials Engineering

The renewable origin and biodegradability of sucrose esters make them attractive candidates for applications in sustainable chemistry and advanced biomaterials. researchgate.netnih.govmdpi.com While sucrose monoesters are widely used, the unique properties of this compound open up new possibilities.

Sustainable Chemistry:

Green Surfactants: Sucrose esters are considered environmentally friendly surfactants. nih.gov this compound, with its low HLB, could be particularly useful in the formulation of water-in-oil emulsions for applications in cosmetics and specialty chemicals.

Biodegradable Polymers: Sucrose can be incorporated into the backbone of polyesters and polyurethanes to create biodegradable plastics. researchgate.nettoray.com Sucrose esters with multiple hydroxyl groups available for polymerization, or after modification, could serve as monomers or cross-linking agents in the synthesis of these sustainable materials. toray.com

Advanced Biomaterials Engineering:

Drug Delivery Systems: The lipophilic nature of this compound makes it a potential candidate for the encapsulation of hydrophobic drugs in nanoparticle and microparticle formulations. researchgate.netnih.govresearchgate.netnih.gov It can be used to form the lipid matrix in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), potentially offering controlled release of the encapsulated drug. researchgate.net

Tissue Engineering: The biocompatibility and biodegradability of sucrose esters make them suitable for use as scaffolds in tissue engineering. nih.gov The mechanical properties of these scaffolds could be tuned by the degree of esterification, with triesters like this compound potentially contributing to more robust structures.

Biocompatible Coatings: Thin films of sucrose esters can be used to coat medical devices to improve their biocompatibility. ui.ac.id The specific interactions of this compound with cell membranes could be explored for this purpose.

Interactive Table: Potential Applications of this compound

| Field | Application | Rationale |

|---|---|---|

| Sustainable Chemistry | Water-in-Oil Emulsifier | Low HLB value makes it suitable for stabilizing water droplets in an oil phase. |

| Monomer for Biodegradable Polymers | Can be functionalized to participate in polymerization reactions to form polyesters or polyurethanes. | |

| Advanced Biomaterials | Hydrophobic Drug Delivery | Its lipophilic character allows for the encapsulation of poorly water-soluble drugs. |

| Component of Tissue Scaffolds | Provides structural integrity and is biodegradable and biocompatible. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.